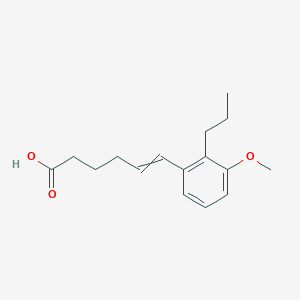![molecular formula C30H26N4O2 B14310740 1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) CAS No. 116294-01-0](/img/structure/B14310740.png)
1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) is a complex organic compound characterized by its unique structure, which includes a 1,4-phenylenebis core linked to two 5-phenyl-1H-pyrazole-3,1-diyl groups, each further connected to a propan-1-one moiety
Méthodes De Préparation
The synthesis of 1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,4-phenylenebis core: This can be achieved through the reaction of 1,4-dibromobenzene with appropriate reagents to introduce functional groups.
Attachment of the pyrazole groups: The 5-phenyl-1H-pyrazole-3,1-diyl groups are introduced through cyclization reactions involving hydrazine derivatives and diketones.
Connection of the propan-1-one moieties:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups such as halogens or nitro groups.
Condensation: The compound can participate in condensation reactions with aldehydes or amines, forming larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions.
Applications De Recherche Scientifique
1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) include:
1,1’-[1,4-Phenylenebis(5-phenyl-2,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone): This compound has a similar core structure but with trifluoroethanone groups instead of propan-1-one.
1,1’-[1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl)]bis(ethan-1-one):
Propriétés
Numéro CAS |
116294-01-0 |
|---|---|
Formule moléculaire |
C30H26N4O2 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
1-[5-phenyl-3-[4-(5-phenyl-1-propanoylpyrazol-3-yl)phenyl]pyrazol-1-yl]propan-1-one |
InChI |
InChI=1S/C30H26N4O2/c1-3-29(35)33-27(23-11-7-5-8-12-23)19-25(31-33)21-15-17-22(18-16-21)26-20-28(24-13-9-6-10-14-24)34(32-26)30(36)4-2/h5-20H,3-4H2,1-2H3 |
Clé InChI |
QVFOKMVFGKGWQM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)C3=NN(C(=C3)C4=CC=CC=C4)C(=O)CC)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


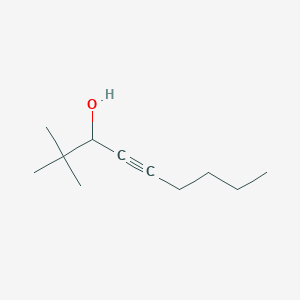
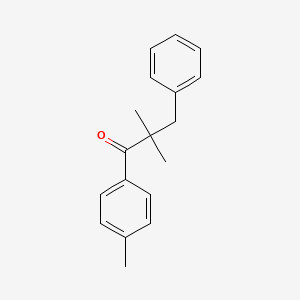
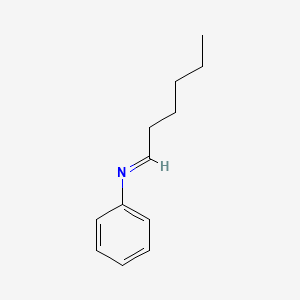
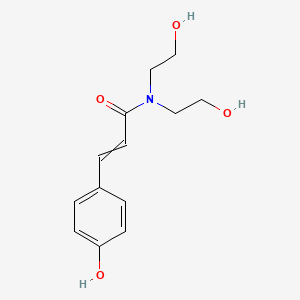
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
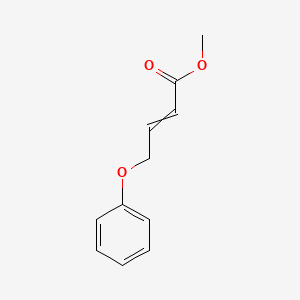
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

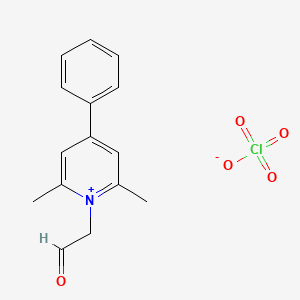
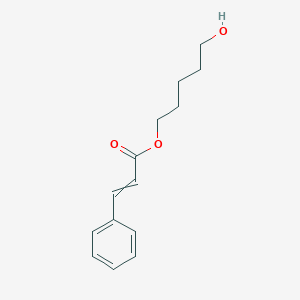
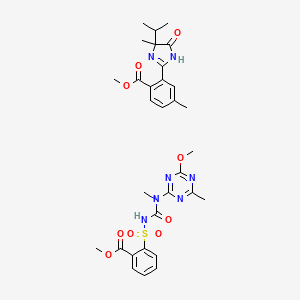
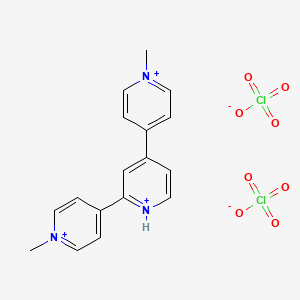
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
